4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-8-6-13-14-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUYYBNMKWMNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole typically involves the reaction of 4-chlorobenzyl chloride with an appropriate oxazole precursor under basic conditions. The reaction is conducted at elevated temperatures (80–100°C) to ensure complete conversion and good yield.
- Starting Materials : 4-chlorobenzyl chloride and oxazole precursor.
- Base Used : Sodium hydroxide or potassium carbonate.
- Reaction Conditions : Elevated temperature (80–100°C), often under reflux.
- Solvent : Commonly polar aprotic solvents or mixtures suitable for nucleophilic substitution.
This method is favored for its straightforwardness and scalability, suitable for both laboratory and industrial synthesis.
Detailed Reaction Mechanism
The reaction proceeds via nucleophilic substitution where the oxazole precursor, possessing a nucleophilic site, attacks the electrophilic chloromethyl group of 4-chlorobenzyl chloride. The base facilitates deprotonation and drives the reaction forward.
Industrial and Laboratory Scale Synthesis
Laboratory Scale Synthesis
- Mix 4-chlorobenzyl chloride with the oxazole precursor in the presence of potassium carbonate.
- Heat the mixture at 80–100°C for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
- Upon completion, cool the reaction, extract the product using organic solvents, and purify by recrystallization or chromatography.
Industrial Scale Considerations
- Use of continuous flow reactors to improve heat and mass transfer.
- Optimization of reaction parameters (temperature, solvent, base concentration) to maximize yield and purity.
- Use of environmentally benign solvents and reagents to minimize waste.
- Efficient work-up involving extraction and distillation to isolate the product.
Comparative Data Table of Preparation Conditions
| Parameter | Typical Laboratory Conditions | Industrial Optimization |
|---|---|---|
| Starting materials | 4-chlorobenzyl chloride, oxazole precursor | Same, with high purity grades |
| Base | Potassium carbonate or sodium hydroxide | Potassium carbonate preferred for cost and safety |
| Solvent | Polar aprotic solvents (e.g., acetone, DMF) | Optimized solvent mixtures for solubility and reaction rate |
| Temperature | 80–100°C | Precisely controlled, often continuous flow at 90°C |
| Reaction time | Several hours (6–12 h) | Reduced by continuous flow, 1–3 h |
| Yield | Moderate to high (60–85%) | High yield (>90%) with process control |
| Purification | Column chromatography, recrystallization | Industrial crystallization and distillation |
Related Synthetic Routes and Analogous Compounds
Though direct literature on this compound is limited, analogous oxazole derivatives are synthesized via multi-step methods involving:
- Condensation of α-bromo ketones with amides or acetamide at elevated temperatures.
- Subsequent halogenation (e.g., bromination) at specific positions on the oxazole ring.
- Cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl substituents.
These methods, while more complex, offer alternative routes to substituted oxazoles with high regioselectivity and functional group tolerance.
Summary of Key Research Findings
- The nucleophilic substitution of 4-chlorobenzyl chloride with oxazole precursors under basic conditions is the most straightforward and efficient method for preparing this compound.
- Reaction parameters such as temperature, base type, and solvent choice critically influence yield and purity.
- Industrial processes benefit from continuous flow technology and solvent optimization to enhance throughput and reduce waste.
- Analogous oxazole derivatives synthesized via condensation and halogenation provide insights into functionalization strategies for the oxazole ring.
- The compound’s biological potential as an antimicrobial and anticancer agent underscores the importance of efficient synthetic access.
Chemical Reactions Analysis
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole derivatives.
Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted oxazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the oxazole ring or the attached functional groups.
Scientific Research Applications
Research indicates that 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Properties : The compound has shown promise as a lead structure for developing new antimicrobial agents. Its ability to interact with various biological targets is currently under investigation to understand its mechanisms of action against pathogens.
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can selectively inhibit the proliferation of cancer cells, particularly colon cancer cells. This highlights its potential role in cancer therapeutics.
Applications in Drug Development
The compound serves as a valuable scaffold for drug discovery due to its unique structural features. Its interactions with specific cellular pathways are being explored to develop novel therapeutic agents:
- Lead Compound in Drug Design : Ongoing studies focus on how this compound interacts with proteins or enzymes involved in disease processes. Understanding these interactions could lead to the development of targeted therapies for various conditions.
Several case studies have been documented highlighting the applications of this compound:
- Anticancer Research : In vitro studies have shown that derivatives derived from this compound can effectively inhibit colon cancer cell lines, providing a foundation for further drug development efforts targeting specific cancer types.
- Antimicrobial Studies : Preliminary research has indicated that this compound can disrupt bacterial cell membranes, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors in biological systems, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole Derivatives with Varied Substituents
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (Compound 2b)
- Structure : Trimethoxyphenyl at position 3, methylthiophene at position 5.
- Activity: Inhibits tumor growth and angiogenesis in Erlich carcinoma models via dual inhibition of LOX and COX-2 enzymes .
3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]-1,2-oxazole
- Structure : Sulfonylmethyl group at position 5, 4-chlorophenyl at position 3.
- Activity: Not explicitly stated, but sulfonyl groups typically improve metabolic stability and solubility .
Oxadiazole Analogs
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Structure : Oxadiazole core (two nitrogens, one oxygen) with substituents similar to the target compound.
- Activity: Oxadiazoles are known for antiviral and antimicrobial properties; the chloromethyl group may enhance covalent binding to targets .
Thiophene Derivatives with 4-Chlorophenyl Groups
5-(4-Chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)amino]thiophene-2-carboxylate
- Structure : Thiophene core with 4-chlorophenyl and sulfonamide substituents.
- Activity : Exhibits anticancer activity comparable to doxorubicin by targeting DNA replication enzymes .
- Key Difference : The thiophene core’s electron-rich nature enhances π-π stacking with biological targets, differing from the isoxazole’s electronic profile.
Table 1: Comparative Analysis of Key Compounds
*LogP values estimated using computational tools (e.g., ChemDraw).
Biological Activity
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chloromethyl group and a chlorophenyl substituent on the oxazole ring. This structural configuration is significant for its biological interactions and pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit notable anticancer properties. For instance, compounds containing oxazole moieties have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A-549), and fibrosarcoma (HT-1080) cells.
Table 1: Cytotoxic Activity of Oxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| 5e (related compound) | HT-1080 | 19.56 | Cell cycle arrest at G2/M phase |
| Doxorubicin | MCF-7 | 10.38 | Apoptosis induction |
The compound's mechanism of action has been linked to the activation of apoptotic pathways, specifically through the caspase cascade, which is critical for programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, oxazole derivatives have shown potential antimicrobial effects. The presence of halogen substituents, such as chlorine, enhances their interaction with microbial targets.
Table 2: Antimicrobial Activity of Oxazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Related oxazole derivative | Escherichia coli | 16 µg/mL |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Study on Anticancer Properties
A study conducted on a series of oxazole derivatives found that the compound exhibited significant cytotoxicity against MCF-7 and A-549 cell lines. The study utilized flow cytometry to assess apoptosis induction and revealed that the compound activated caspase-3 and altered mitochondrial membrane potential, indicating a mitochondrial-mediated apoptotic pathway .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of various oxazole derivatives against pathogenic bacteria. The results suggested that modifications in the chemical structure significantly influenced antimicrobial potency, with halogenated derivatives showing enhanced activity against Gram-positive bacteria .
Q & A
Q. What are the recommended methods for synthesizing 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis typically involves cyclization and chlorination steps. A common approach is the reaction of 4-chlorophenyl-substituted precursors with chloromethylating agents under acidic or basic conditions. For example:
- Precursor preparation : Start with 5-(4-chlorophenyl)-1,2-oxazole derivatives.
- Chloromethylation : Use reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) and reaction time (4–6 hours). Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >85% purity .
Q. How should researchers handle and store this compound to ensure laboratory safety?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to potential irritancy (GHS Hazard Class: Acute Toxicity Category 4) .
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Stability tests show decomposition <5% over 6 months under these conditions .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and confirms regiochemistry of substituents. For example, triazole derivatives show bond angles of 104–112° for the oxazole ring .
- ¹H/¹³C NMR : Use CDCl₃ or DMSO-d₆. Key signals:
- Chloromethyl group: δ 4.6–4.8 ppm (¹H), δ 40–45 ppm (¹³C).
- Aromatic protons: δ 7.2–7.8 ppm (coupled with J = 8–10 Hz for para-substitution) .
- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z 254.0 (calculated for C₁₀H₈Cl₂NO).
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectral data (e.g., NMR or IR) for this compound?
Methodological Answer:
- Validation steps :
- Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Adjust for solvent effects using PCM models .
- Analyze IR spectra for C-Cl stretches (550–600 cm⁻¹) and oxazole ring vibrations (1600–1650 cm⁻¹). Discrepancies may indicate tautomerism or solvent interactions .
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are effective in resolving regioselectivity challenges during the synthesis of chloromethyl-substituted oxazole derivatives?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., tert-butyl) to steer chloromethylation to the desired position .
- Catalytic control : Use Lewis acids like ZnCl₂ or AlCl₃ to enhance selectivity. For example, AlCl₃ increases yield of the 5-substituted isomer by 20% .
- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products, while prolonged heating (60°C) shifts equilibrium toward thermodynamically stable isomers .
Q. How can solvent polarity and temperature gradients be systematically evaluated to improve crystallization of this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent screening : Test binary mixtures (e.g., ethanol/water, acetone/hexane) to modulate solubility. Ethanol/water (70:30 v/v) yields prismatic crystals suitable for XRD .
- Temperature ramping : Slow cooling from 60°C to 4°C over 48 hours reduces lattice defects.
- Additives : Add 1–2% ethyl acetate to improve crystal habit .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
